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molecular formula C10H20O5Si B1213057 3-(Trimethoxysilyl)propyl methacrylate CAS No. 2530-85-0

3-(Trimethoxysilyl)propyl methacrylate

Cat. No. B1213057
M. Wt: 248.35 g/mol
InChI Key: XDLMVUHYZWKMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05117027

Procedure details

1.74 g (0.015 mol) of 4-dimethylaminopyridine were dissolved in 201.5 (1.015 mol) of 3-chloropropyltrimethoxysilane, and the solution was heated to 135° C. while stirring, and was maintained at this temperature for 15 minutes. After the solution had been cooled to 60° C., 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine were added. The mixture was then heated to 135° C. again and maintained at that temperature for 1 hour. Thereafter, it was cooled, and the potassium chloride which had precipitated was filtered off and washed with 80 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 228.1 g of 3- methacryloxypropyltrimethoxysilane having a boiling point of 83° C. (0.4 mbar) were obtained. The yield was 92% of theory, based on the amount of potassium methacrylate used. The purity of the end product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyridine were detectable.
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
201.5
Quantity
1.015 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].C1C=CC(NC2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.Cl[CH2:29][CH2:30][CH2:31][Si:32]([O:37][CH3:38])([O:35][CH3:36])[O:33][CH3:34]>CN(C)C1C=CN=CC=1>[C:1]([O:6][CH2:29][CH2:30][CH2:31][Si:32]([O:37][CH3:38])([O:35][CH3:36])[O:33][CH3:34])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
124.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Name
Quantity
0.6 g
Type
reactant
Smiles
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
Step Two
Name
201.5
Quantity
1.015 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Name
Quantity
1.74 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After the solution had been cooled to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 135° C. again
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, it was cooled
CUSTOM
Type
CUSTOM
Details
the potassium chloride which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 80 g of methanol
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated from the combined filtrates
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 228.1 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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